molecular formula C12H9NO3 B6414269 4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95% CAS No. 1261904-40-8

4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%

Cat. No. B6414269
CAS RN: 1261904-40-8
M. Wt: 215.20 g/mol
InChI Key: RJNHBYURLCPZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 4-HMP, is an organic compound that has been used in scientific research for the past several decades. It is a derivative of pyridine, a heterocyclic aromatic compound, and is a member of the phenylpyridine family. 4-HMP is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 160-164°C, a boiling point of 255-257°C, and a molecular weight of 234.3 g/mol. It is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.

Scientific Research Applications

4-HMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in analytical chemistry for the determination of trace metals and other elements. It is also used in drug research, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism.

Mechanism of Action

The mechanism of action of 4-HMP is not fully understood. It is believed to act as a competitive inhibitor of certain enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, including glucuronosyltransferases and sulfotransferases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HMP are not well understood. It has been found to inhibit the activity of cytochrome P450 enzymes, which can result in reduced drug metabolism. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics. It has also been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-HMP in laboratory experiments is its high purity and solubility. It is a white crystalline solid that is soluble in water and organic solvents, making it easy to work with. In addition, it is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
The main limitation of using 4-HMP in laboratory experiments is its potential toxicity. It has been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics. In addition, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics.

Future Directions

The future directions for research involving 4-HMP are numerous. One area of research is to further explore its potential toxicity. In addition, further research should be conducted on its mechanism of action, as well as its interactions with other drugs. Additionally, further research should be conducted on its potential applications in pharmaceuticals and drug synthesis. Finally, further research should be conducted on its potential applications in analytical chemistry and drug research.

Synthesis Methods

4-HMP can be synthesized using a variety of methods. The most common method is the reaction of 4-hydroxyphenylacetic acid with pyridine in aqueous solution. This reaction yields 4-HMP in a yield of approximately 95%. Other methods include the reaction of 4-hydroxybenzaldehyde with pyridine in the presence of a base, and the reaction of 4-methylenedioxyphenylacetone with pyridine in the presence of a base.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-3-4-13-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNHBYURLCPZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.